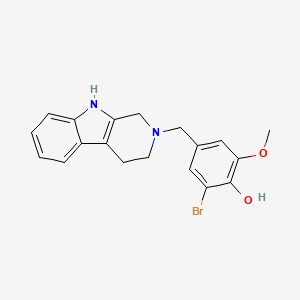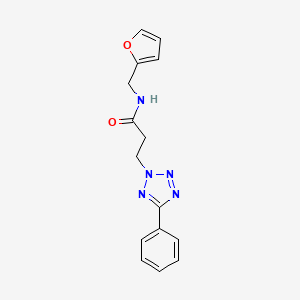
2-fluoro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide, also known as FPA-124, is a novel small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to possess potent anti-inflammatory and neuroprotective properties.
Wirkmechanismus
2-fluoro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide exerts its therapeutic effects by inhibiting the activity of the transcription factor NF-κB, which plays a crucial role in the regulation of inflammation and cell survival. By inhibiting NF-κB, this compound reduces the production of pro-inflammatory cytokines and chemokines, which leads to a reduction in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been found to possess potent anti-inflammatory and neuroprotective properties. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which leads to a reduction in inflammation and neurodegeneration. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-fluoro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide in lab experiments include its potent anti-inflammatory and neuroprotective properties, as well as its ability to improve cognitive function and memory. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 2-fluoro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide. One potential direction is to investigate the therapeutic potential of this compound in other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to develop more potent and selective NF-κB inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
Synthesemethoden
The synthesis of 2-fluoro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide involves the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride to form 2-fluoro-5-chlorobenzoic acid. The resulting product is then reacted with piperidine and sodium sulfite to yield 2-fluoro-5-(1-piperidinylsulfonyl)benzoic acid. This compound is then reacted with thioamide to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-fluoro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. In preclinical studies, this compound has been found to possess potent anti-inflammatory and neuroprotective properties, which makes it a promising candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-fluoro-5-piperidin-1-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S2/c16-13-5-4-11(24(21,22)19-7-2-1-3-8-19)10-12(13)14(20)18-15-17-6-9-23-15/h4-6,9-10H,1-3,7-8H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADWRTVDQNTYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5219207.png)
![2-phenylethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5219218.png)
![2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B5219225.png)
![3-isopropyl-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5219227.png)
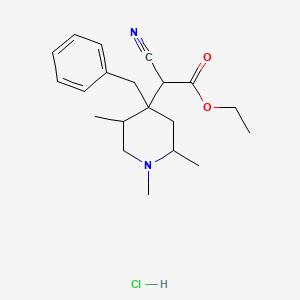
![N-[2-(3,4-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5219245.png)
![N,N-dipropyl-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5219247.png)
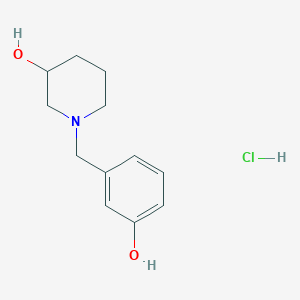
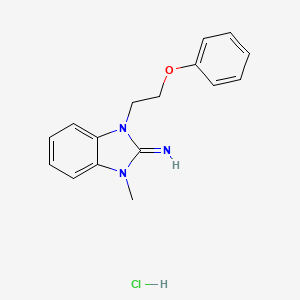
![methyl 4-(4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B5219278.png)
![N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5219279.png)
